3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
Overview
Description
The compound “3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine” appears to be a chemical compound, possibly used in laboratory settings. However, specific details about its structure and properties are not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I searched.Chemical Reactions Analysis
No specific information on the chemical reactions involving this compound was found.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources.Scientific Research Applications
Photoaffinity Reagents for Peptide Studies : Shih and Bayley (1985) prepared a derivative of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine for use as a building block in peptide photoaffinity reagents. The synthesis process and potential applications in studying peptide interactions were detailed, highlighting its utility in biochemical research (Shih & Bayley, 1985).
Photoactivated Alkylations : Raimer and Lindel (2013) described the use of a diazirine derivative in photoactivated Friedel-Crafts alkylations, suggesting its potential for cleaner chemical biology applications (Raimer & Lindel, 2013).
Surface Modification of Graphitic Carbon and Carbon Nanotubes : Lawrence et al. (2011) demonstrated that 3-Aryl-3-(trifluoromethyl)diazirines can act as photoactivated carbene precursors for covalently modifying the surfaces of graphitic carbon and carbon nanotubes. This has implications for materials science and nanotechnology (Lawrence et al., 2011).
Stability and Decay Kinetics in Protein Labelling : Djordjevic et al. (2020) explored the stability and decay kinetics of diazoalkanes derived from trifluoromethyl phenyl diazirine (TPD) molecules. Their research contributes to understanding the interactions and efficiency of these compounds in protein labeling applications (Djordjevic et al., 2020).
Photocrosslinking in Molecular Biology : Kogon et al. (1992) synthesized a cleavable carbene-generating reagent based on a diazirine derivative for use in photocrosslinking experiments. This is particularly relevant in molecular biology for understanding complex biochemical interactions (Kogon et al., 1992).
Synthetic Transformations : Ollevier and Carreras (2022) highlighted the role of aryl trifluoromethyl diazoalkanes and diazirines in synthetic methodology, emphasizing their utility as precursors for stabilized metal carbenes. This has broad implications in synthetic chemistry (Ollevier & Carreras, 2022).
Material and Medicinal Chemistry : Murai and Hashimoto (2023) discussed the increasing use of (3-trifluoromethyl)phenyldiazirine (TPD) in both materials science and medicinal chemistry. They emphasize its role in developing novel devices and new drugs, particularly in creating better materials and elucidating bioactive compound mechanisms (Murai & Hashimoto, 2023).
Safety And Hazards
Future Directions
No specific future directions or applications for this compound were found in the available sources.
properties
IUPAC Name |
3-(4-bromophenyl)-3-(trifluoromethyl)diazirine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEXZCGWGWNLQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine | |
CAS RN |
952143-02-1 | |
Record name | 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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